TP-472
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Overview
Description
TP-472 is a potent BRD9/7 inhibitor (Kd values are 33 and 340 nM, respectively).
Scientific Research Applications
TP-472 in Melanoma Treatment
This compound, identified as a small molecule inhibitor of BRD7/9, has shown promise in treating melanoma. In a study, this compound effectively blocked melanoma tumor growth in cell cultures and mouse models. This inhibitor works by downregulating genes encoding various extracellular matrix proteins essential for cancer cell growth and proliferation. It also upregulates pro-apoptotic genes, offering a potential new therapeutic approach for melanoma treatment (Mason et al., 2021).
TP Probes in Biomedical Research
While not directly related to this compound, there is research on two-photon (TP) probes, which are essential in biomedical research. TP probes are used in two-photon microscopy (TPM) for detecting biological targets deep within live tissue. These probes have applications in various biomedical research areas due to their specificity and ability to provide detailed imaging in live tissues (Sarkar et al., 2014).
This compound's Mechanism in Cancer Cells
Another study related to this compound's mechanism involved examining the binding of the retinoblastoma gene product in the nucleus of human cancer T-47D cells. This research provided insights into the cellular mechanisms during irradiation and how certain genes react in the presence of radiation, contributing to the understanding of cancer cell behavior under stress conditions (Furre et al., 2003).
This compound in Diagnostic Imaging
In diagnostic imaging, this compound has been used in the development of radiopharmaceuticals for positron-emission tomography (PET) imaging. A study focused on a specific probe [(64)Cu-NO2A-8-Aoc-BBN(7-14)NH(2)], which targets GRPR-positive breast cancer tissue, demonstrated high-quality microPET images and provided a promising avenue for both diagnostic and therapeutic applications in cancer treatment (Prasanphanich et al., 2009).
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.391 |
IUPAC Name |
3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide |
SMILES |
O=C(NC1CC1)C2=CC=C(C)C(C3=C4N=CC=CN4C(C(C)=O)=C3)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TP-472; TP 472; TP472. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.